![molecular formula C20H14ClN3S B11036801 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11036801.png)

2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Chlorphenylgruppe, eine Thiophenylgruppe und einen Dihydropyrimido[1,2-a]benzimidazol-Kern umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Chlorphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Benzimidazol-Kerns: Dies kann durch Kondensation von o-Phenylendiamin mit einem geeigneten Carbonsäurederivat unter sauren Bedingungen erreicht werden.

Einführung der Chlorphenylgruppe: Dieser Schritt beinhaltet häufig eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von 4-Chlorbenzoylchlorid und einem Lewis-Säure-Katalysator wie Aluminiumchlorid.

Anlagerung der Thiophenylgruppe: Dies kann durch eine palladiumkatalysierte Kreuzkupplungsreaktion, wie z. B. die Suzuki-Miyaura-Kupplung, unter Verwendung von Thiophen-2-boronsäure und einem geeigneten Palladiumkatalysator erfolgen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Synthese-Systemen und strengen Qualitätskontrollmaßnahmen, um hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(4-Chlorphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Sulfoxide oder Sulfone führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Reduktion der Nitro- oder Carbonylgruppen führt.

Substitution: Nucleophile Substitutionsreaktionen können an der Chlorphenylgruppe stattfinden, wobei das Chloratom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid, Essigsäure und Wärme.

Reduktion: Wasserstoffgas, Palladium auf Kohle, Ethanol und Raumtemperatur.

Substitution: Natriumhydrid, Dimethylformamid und verschiedene Nucleophile.

Wichtigste gebildete Produkte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Amine, Alkohole.

Substitution: Substituierte Chlorphenyl-Derivate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the thiophenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene-2-boronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.

Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie eingesetzt.

Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen, antifungalen und Antikrebs-Eigenschaften.

Medizin: Erforscht auf sein potenzielles therapeutisches Anwendungsspektrum, einschließlich als Leitstruktur für die Medikamentenentwicklung.

Industrie: Anwendung bei der Entwicklung fortschrittlicher Materialien, wie z. B. organische Halbleiter und Photovoltaikzellen.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Chlorphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. So kann seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen sein, bakterielle Zellmembranen zu stören oder wichtige Enzyme zu hemmen, die am bakteriellen Stoffwechsel beteiligt sind. In der Krebsforschung kann es seine Wirkung durch Induktion von Apoptose oder Hemmung der Zellproliferation durch die Modulation von Signalwegen ausüben.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Chlorphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimidin

- 2-(4-Chlorphenyl)-4-(thiophen-2-yl)-1,4-dihydrobenzimidazol

- 2-(4-Chlorphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrido[1,2-a]benzimidazol

Einzigartigkeit

2-(4-Chlorphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol zeichnet sich durch seinen einzigartigen Dihydropyrimido[1,2-a]benzimidazol-Kern aus, der ihm besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C20H14ClN3S |

|---|---|

Molekulargewicht |

363.9 g/mol |

IUPAC-Name |

2-(4-chlorophenyl)-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazole |

InChI |

InChI=1S/C20H14ClN3S/c21-14-9-7-13(8-10-14)16-12-18(19-6-3-11-25-19)24-17-5-2-1-4-15(17)22-20(24)23-16/h1-12,18H,(H,22,23) |

InChI-Schlüssel |

NSZXBVYRDTYXKH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C3N2C(C=C(N3)C4=CC=C(C=C4)Cl)C5=CC=CS5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

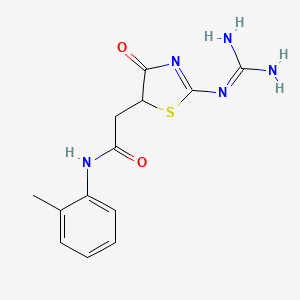

![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036730.png)

![6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione](/img/structure/B11036739.png)

![3-(4-bromophenyl)-5-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11036744.png)

![8-chloro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036755.png)

![methyl (2E)-{4-oxo-2-[(2E)-2-(4,4,6,8,9-pentamethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11036763.png)

![(1E)-8-ethyl-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036768.png)

![dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036774.png)

![4-(4-bromophenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11036776.png)

![(2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11036784.png)

![N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11036795.png)

![5-[6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11036806.png)